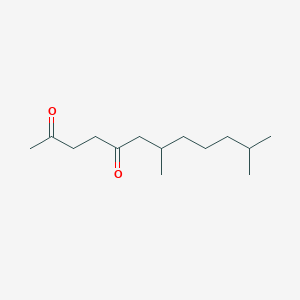
7,11-Dimethyldodecane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,11-Dimethyldodecane-2,5-dione is an organic compound with the molecular formula C14H26O2. It is characterized by the presence of two ketone groups at the 2nd and 5th positions and methyl groups at the 7th and 11th positions on a dodecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Dimethyldodecane-2,5-dione typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the reaction of ethyl malonate with mesityl oxide in the presence of sodium in absolute alcohol, followed by refluxing with potassium hydroxide . The reaction mixture is then acidified and purified to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7,11-Dimethyldodecane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicarboxylic acids, while reduction may produce diols.
Scientific Research Applications
7,11-Dimethyldodecane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7,11-Dimethyldodecane-2,5-dione exerts its effects involves interactions with specific molecular targets. The ketone groups can participate in nucleophilic addition reactions, while the methyl groups may influence the compound’s hydrophobic interactions and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2,5-Dimethyldodecane: Lacks the ketone groups, making it less reactive in certain chemical reactions.
7,11-Dimethyldodecane: Similar structure but without the ketone groups, affecting its chemical properties and reactivity.
Uniqueness: 7,11-Dimethyldodecane-2,5-dione is unique due to the presence of both ketone and methyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its structural features make it a valuable compound in research and industry.
Properties
CAS No. |
84424-91-9 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
7,11-dimethyldodecane-2,5-dione |
InChI |
InChI=1S/C14H26O2/c1-11(2)6-5-7-12(3)10-14(16)9-8-13(4)15/h11-12H,5-10H2,1-4H3 |
InChI Key |
IENPUAZTYALEFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CC(=O)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















